2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide 2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 242471-89-2
VCID: VC4261883
InChI: InChI=1S/C16H16Cl2N4O2S/c1-2-19-16(25)21-20-14(23)12-4-3-7-22(15(12)24)9-10-5-6-11(17)8-13(10)18/h3-8H,2,9H2,1H3,(H,20,23)(H2,19,21,25)
SMILES: CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C16H16Cl2N4O2S
Molecular Weight: 399.29

2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide

CAS No.: 242471-89-2

Cat. No.: VC4261883

Molecular Formula: C16H16Cl2N4O2S

Molecular Weight: 399.29

* For research use only. Not for human or veterinary use.

2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide - 242471-89-2

Specification

CAS No. 242471-89-2
Molecular Formula C16H16Cl2N4O2S
Molecular Weight 399.29
IUPAC Name 1-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-ethylthiourea
Standard InChI InChI=1S/C16H16Cl2N4O2S/c1-2-19-16(25)21-20-14(23)12-4-3-7-22(15(12)24)9-10-5-6-11(17)8-13(10)18/h3-8H,2,9H2,1H3,(H,20,23)(H2,19,21,25)
Standard InChI Key WIYJACKVBRGUOD-UHFFFAOYSA-N
SMILES CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named 1-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-ethylthiourea under IUPAC guidelines . Its molecular formula, C₁₆H₁₆Cl₂N₄O₂S, corresponds to a molecular weight of 399.29 g/mol . The structure integrates three critical domains:

  • A 2,4-dichlorobenzyl group attached to a pyridine ring.

  • A 2-oxo-1,2-dihydropyridine-3-carbonyl scaffold.

  • An N-ethyl-1-hydrazinecarbothioamide side chain.

These functional groups suggest potential interactions with biological targets through hydrogen bonding, hydrophobic interactions, and electrophilic reactivity.

Structural Characterization

The SMILES notation CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl delineates the connectivity of atoms, emphasizing the thiourea linkage (-NHC(=S)N-) and the dichlorobenzyl substituent. X-ray crystallography data remain unavailable, but computational models predict a planar pyridine ring with steric hindrance from the dichlorobenzyl group, potentially influencing binding affinity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number242471-89-2
Molecular FormulaC₁₆H₁₆Cl₂N₄O₂S
Molecular Weight399.29 g/mol
Density1.444 ± 0.06 g/cm³
Predicted pKa9.06 ± 0.20

Synthesis and Reaction Pathways

General Synthetic Strategy

While explicit protocols for this compound are scarce, analogous hydrazinecarbothioamides are synthesized via sequential reactions:

  • Formation of the pyridine core: Condensation of 3-pyridinecarboxylic acid derivatives with hydrazine hydrate yields the hydrazide intermediate .

  • Introduction of the dichlorobenzyl group: Alkylation at the pyridine nitrogen using 2,4-dichlorobenzyl chloride under basic conditions .

  • Thiourea conjugation: Reaction of the hydrazide with ethyl isothiocyanate in polar aprotic solvents (e.g., DMF or THF) at 0–25°C.

Critical factors include stoichiometric control, inert atmosphere maintenance, and purification via column chromatography or recrystallization.

Challenges in Optimization

  • Steric hindrance: The dichlorobenzyl group may impede reaction kinetics during alkylation, necessitating extended reaction times .

  • Thiourea stability: The -NHC(=S)N- moiety is prone to hydrolysis under acidic or alkaline conditions, requiring pH-neutral environments.

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but predictions based on logP (2.89) suggest moderate lipophilicity, favoring organic solvents like ethanol or DMSO . The compound’s stability is contingent on storage conditions, with recommended protection from light and moisture to prevent thiourea degradation.

Spectroscopic Profiles

  • IR Spectroscopy: Expected peaks include ν(N-H) at ~3250 cm⁻¹ (hydrazine), ν(C=O) at ~1680 cm⁻¹ (pyridinone), and ν(C=S) at ~1250 cm⁻¹.

  • NMR: ¹H NMR would display signals for the ethyl group (δ 1.1–1.3 ppm, triplet), dichlorobenzyl protons (δ 4.8–5.2 ppm, singlet), and pyridinone aromatic protons (δ 6.5–8.0 ppm).

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